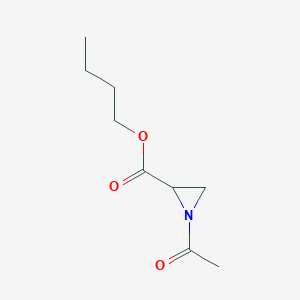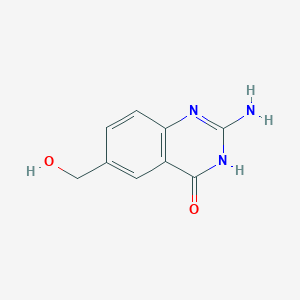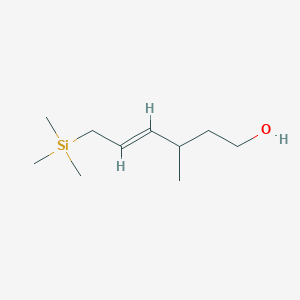
4-(Dimethylamino)naphthalen-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylamino)naphthalen-1-ol is an organic compound with the molecular formula C12H13NO. It is a derivative of naphthalene, characterized by the presence of a dimethylamino group at the 4-position and a hydroxyl group at the 1-position. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)naphthalen-1-ol typically involves the reaction of 4-nitronaphthalene-1-ol with dimethylamine. The process includes the reduction of the nitro group to an amino group, followed by methylation to introduce the dimethylamino group. The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions
4-(Dimethylamino)naphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Formation of 4-(dimethylamino)naphthalen-1-one.
Reduction: Formation of various reduced derivatives depending on the conditions.
Substitution: Formation of halogenated derivatives.
科学研究应用
4-(Dimethylamino)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems.
作用机制
The mechanism of action of 4-(Dimethylamino)naphthalen-1-ol is primarily based on its ability to participate in intramolecular charge transfer (ICT). The dimethylamino group acts as an electron donor, while the naphthalene ring acts as an electron acceptor. This ICT process is responsible for the compound’s strong fluorescence and its ability to interact with various molecular targets, including proteins and nucleic acids .
相似化合物的比较
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.
4-(Dimethylamino)phenyl derivatives: Used in similar applications due to their photophysical properties.
Uniqueness
4-(Dimethylamino)naphthalen-1-ol is unique due to its specific structural configuration, which allows for efficient intramolecular charge transfer and strong fluorescence. This makes it particularly useful in applications requiring high sensitivity and specificity, such as fluorescence microscopy and optoelectronics .
属性
CAS 编号 |
54263-79-5 |
|---|---|
分子式 |
C12H13NO |
分子量 |
187.24 g/mol |
IUPAC 名称 |
4-(dimethylamino)naphthalen-1-ol |
InChI |
InChI=1S/C12H13NO/c1-13(2)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8,14H,1-2H3 |
InChI 键 |
QTXDOZVNRMLLPN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


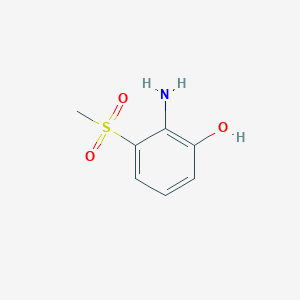




![9H-Pyrano[2,3-g][1,3]benzothiazole](/img/structure/B11906000.png)
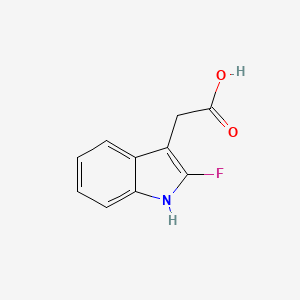
![Ethyl 1H-pyrazolo[4,3-c]pyridine-4-carboxylate](/img/structure/B11906019.png)

